Physicochemical Differentiation: LogP vs. Sulfonyl-Substituted Analog
The target compound (CAS 1351586-47-4) exhibits a calculated logP of 4.6854, indicating significantly higher lipophilicity compared to its closest commercially available comparator, 4-benzyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5-oxomorpholine-3-carboxamide (CAS 1351588-11-8), which incorporates a polar sulfonyl group. This logP difference quantifies a meaningful alteration in predicted membrane permeability and solubility, directly impacting suitability for cell-based assays or in vivo studies [1].
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.6854 |
| Comparator Or Baseline | 4-benzyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5-oxomorpholine-3-carboxamide (CAS 1351588-11-8): logP not explicitly listed but expected to be lower due to polar sulfonyl group |
| Quantified Difference | Target compound is substantially more lipophilic; the unsubstituted benzothiazole ring removes a hydrogen-bonding moiety present in the sulfonyl analog. |
| Conditions | In silico prediction (chemsrc.com database) |
Why This Matters
Researchers requiring a more lipophilic probe molecule for membrane penetration or blood-brain barrier studies would preferentially select CAS 1351586-47-4 over the sulfonyl-substituted analog.
- [1] Ambinter. AMB1375063: Molecular weight 367.422, logP 4.6854, formula C19H17N3O3S. View Source
